![molecular formula C5H3BrN4 B597972 3-溴-[1,2,4]三唑并[4,3-a]嘧啶 CAS No. 1263286-57-2](/img/structure/B597972.png)

3-溴-[1,2,4]三唑并[4,3-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

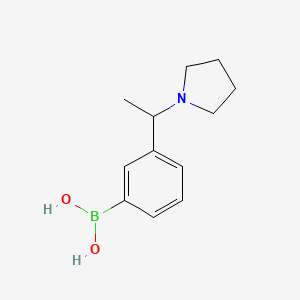

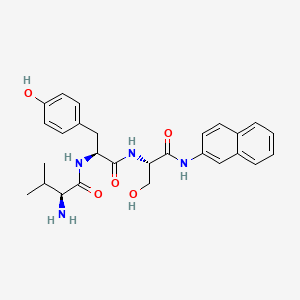

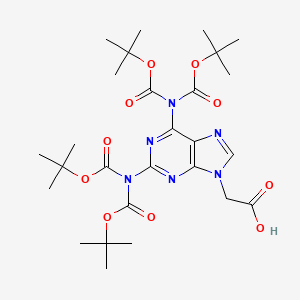

3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound with the CAS Number: 1263286-57-2 . It has a molecular weight of 199.01 .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and their derivatives has been explored in various studies . For instance, one study demonstrated the synthesis of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives . Another study reported the regioselective synthesis of [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones via thermal retro Diels–Alder (RDA) reaction .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidines have been studied in the context of various synthetic protocols . For example, one study reported the use of thermal retro Diels–Alder (RDA) reactions in the synthesis of [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones .科学研究应用

抗菌活性和杂化化合物

“3-溴-[1,2,4]三唑并[4,3-a]嘧啶”衍生物因其潜在的抗菌活性而受到研究,特别是对金黄色葡萄球菌。含三唑的杂化物,包括 1,2,4-三唑,已显示出针对各种临床重要生物体的广谱抗菌活性,包括耐药形式。三唑的生物等排体特征,如酰胺、酯和羧酸,使其成为有效的基本细菌蛋白和酶的抑制剂,表明了新型抗金黄色葡萄球菌剂的有希望的途径 (李和张,2021).

光学传感器和生物学意义

嘧啶衍生物,包括“3-溴-[1,2,4]三唑并[4,3-a]嘧啶”,已因其形成配位键和氢键的能力而被用作精美的传感材料。这些衍生物适用于用作光学传感器开发中的传感探针,突出了它们在生物和医学应用中的重要作用 (金达尔和考尔,2021).

合成方法和专利综述

三唑衍生物(包括“3-溴-[1,2,4]三唑并[4,3-a]嘧啶”)的合成多功能性在各种合成方法和专利综述中得到强调。这些化合物表现出广泛的生物活性,促使人们对开发新的合成方法和生物学评估感兴趣。这些综述涵盖了治疗活性三唑衍生物的最新观点和进展,强调了它们在药物研究中的重要性 (费雷拉等人,2013).

生物学特征和药物化学

新的 1,2,4-三唑衍生物的生物学特征已被广泛综述,表明它们具有抗菌、抗真菌、抗氧化、抗炎和抗病毒活性。由于这些化合物具有很高的生物活性,因此被认为有望用于进一步的化学建模和药物开发 (奥布洛布利纳,2022).

工业应用和精细有机合成

“3-溴-[1,2,4]三唑并[4,3-a]嘧啶”和相关化合物已在精细有机合成工业中得到应用。它们的用途包括生产农产品、药品、染料、高能材料和防腐添加剂。本综述强调了氨基-1,2,4-三唑的工业应用和原料意义,展示了它们在药物化学之外的广泛用途 (纳扎罗夫等人,2021).

未来方向

作用机制

Target of Action

The primary target of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within tumor cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine prevents the progression of the cell cycle, thereby inhibiting the proliferation of tumor cells .

Pharmacokinetics

These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is the significant inhibition of the growth of tumor cells. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

生化分析

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to various biochemical reactions .

Temporal Effects in Laboratory Settings

The effects of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine within cells and tissues are complex processes that involve various transporters or binding proteins . The compound may also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

3-bromo-[1,2,4]triazolo[4,3-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-8-9-5-7-2-1-3-10(4)5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNZEQLPYXQMPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2Br)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)

![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)

![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)

![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)